molecular formula C18H17N3 B11811882 5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine

5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine

Cat. No.: B11811882
M. Wt: 275.3 g/mol
InChI Key: OVHTVYYKRMZLTA-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amino group and a phenylmethyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions, followed by reduction and amination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and aminophenyl derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-N-phenylpyridin-2-amine

InChI

InChI=1S/C18H17N3/c19-18(14-7-3-1-4-8-14)15-11-12-17(20-13-15)21-16-9-5-2-6-10-16/h1-13,18H,19H2,(H,20,21)

InChI Key

OVHTVYYKRMZLTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=C(C=C2)NC3=CC=CC=C3)N

Origin of Product

United States

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